
2,4,5-三甲基-L-苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethyl-L-phenylalanine is a derivative of L-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 5. The structural modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
科学研究应用
2,4,5-Trimethyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
2,4,5-Trimethyl-L-phenylalanine, also known as H-L-Phe(2,4,5-Me3)-OH, is a non-protein amino acid that has been found to bind to the somatostatin receptor . The somatostatin receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of several other hormones such as growth hormone, insulin, and gastrin .
Mode of Action
The compound interacts with its target, the somatostatin receptor, through binding . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of hormones regulated by somatostatin.
Biochemical Pathways
2,4,5-Trimethyl-L-phenylalanine is synthesized from L-phenylalanine through a series of steps that involve the introduction of additional methyl groups . This process is part of the broader L-phenylalanine pathway, which is a major link between primary and secondary metabolism in higher plants and microorganisms . The L-phenylalanine pathway produces aromatic amino acids, which are essential building blocks for protein biosynthesis .
Pharmacokinetics
The compound’s molecular weight and structure, as reported by the nist chemistry webbook , suggest that it may have good bioavailability
Result of Action
Its binding to the somatostatin receptor suggests that it may influence the release of hormones regulated by somatostatin
Action Environment
The action, efficacy, and stability of 2,4,5-Trimethyl-L-phenylalanine can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment
生化分析
Biochemical Properties
2,4,5-Trimethyl-L-phenylalanine is involved in various biochemical reactions. As a derivative of phenylalanine, it is likely to interact with enzymes, proteins, and other biomolecules that interact with the parent compound
Cellular Effects
Given its structural similarity to phenylalanine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2,4,5-Trimethyl-L-phenylalanine at different dosages in animal models are not well studied. It is known that phenylalanine, the parent compound, has dosage-dependent effects
Metabolic Pathways
2,4,5-Trimethyl-L-phenylalanine is likely involved in metabolic pathways related to phenylalanine metabolism It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine derivatives. One common method includes the asymmetric catalytic hydrogenation of acetamidoacrylate derivatives using chiral catalysts such as [Rh(1,5-COD)(R,R-DIPAMP)]BF4 . This method ensures the enantioselective formation of the desired product.
Industrial Production Methods: Industrial production of 2,4,5-Trimethyl-L-phenylalanine can be achieved through large-scale asymmetric hydrogenation processes. The use of commercially available chiral catalysts and simple starting materials makes this method economically viable for industrial applications .
化学反应分析
Types of Reactions: 2,4,5-Trimethyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
- 2,6-Dimethyl-L-phenylalanine
- 3,5-Dimethyl-L-phenylalanine
- 2,4,6-Trimethyl-L-phenylalanine
Comparison: 2,4,5-Trimethyl-L-phenylalanine is unique due to the specific positioning of the methyl groups on the benzene ring. This structural difference can result in distinct chemical reactivity and biological activity compared to other methylated phenylalanine derivatives .
属性
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBNGCUVGLKXNP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)
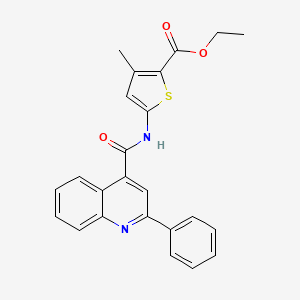
![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2452542.png)
![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)
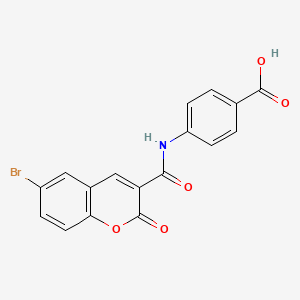
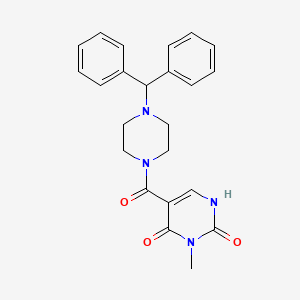
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2452547.png)
![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2452551.png)
![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2452554.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)
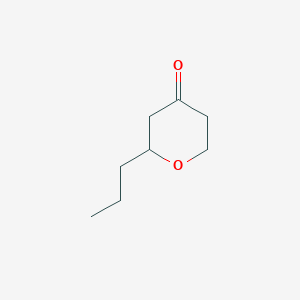
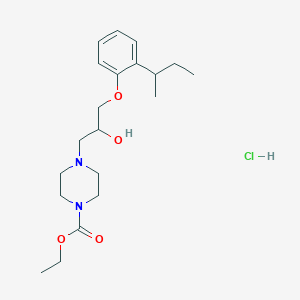
![N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2452561.png)
